molecular formula C9H12N2O2 B1328886 6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid CAS No. 914637-66-4

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid

Cat. No.: B1328886
CAS No.: 914637-66-4
M. Wt: 180.2 g/mol
InChI Key: KENUGPLNQCEXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antifungal Activity

  • A study by Demchenko et al. (2021) explored the synthesis of novel 3-aryl-5H-pyrrolo[1,2-a]imidazole and 5H-imidazo[1,2-a]azepine quaternary salts, demonstrating their antibacterial and antifungal activities. Specifically, some derivatives showed broad activity against pathogens like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Cryptococcus neoformans (Demchenko et al., 2021).

Synthesis of Benzoazepine Derivatives

  • Xu et al. (2019) presented a novel synthesis of 5H-benzo[c]imidazo[1,2-a]azepine-6-carboxylic acids, integrating biologically promising imidazole and benzoazepine moieties. This research highlights the method's efficiency in synthesizing these hybrid compounds (Xu et al., 2019).

Antiviral Activity

  • In a study by Demchenko et al. (2019), the antiviral activity of specific 5H-imidazo[1,2-a]azepine derivatives was examined, particularly against the Flu A H1N1 California/07/2009 virus, demonstrating significant antiviral efficacy (Demchenko et al., 2019).

Synthesis of Polynuclear Heterocycles

  • Alkhader et al. (1979) prepared new 1,2-disubstituted 6-aminobenzimidazole-5-carboxylic acids and their derivatives, leading to the creation of various imidazo[4,5-g]quinazolinones and related compounds. This research contributes to the field of heterocyclic chemistry and its applications in medicinal chemistry (Alkhader et al., 1979).

Safety and Hazards

The safety information for “6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid” indicates that it has a GHS07 pictogram, a signal word of “Warning”, and a hazard statement of H319 .

Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENUGPLNQCEXAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=C(N2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.